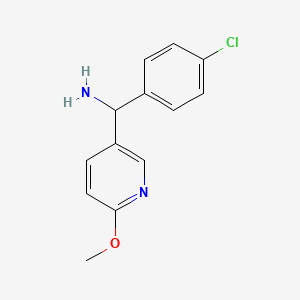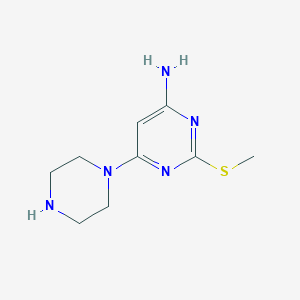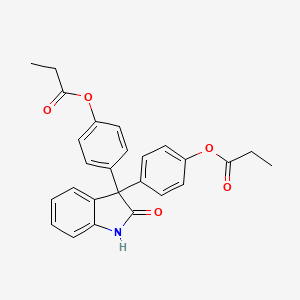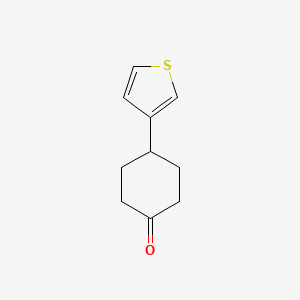
4-Thiophen-3-ylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiophen-3-ylcyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a thiophene ring at the 3-position. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiophen-3-ylcyclohexan-1-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to ensure high yields and purity. For instance, the use of palladium-catalyzed C-H arylation allows for the efficient coupling of thiophenes with aryl or heteroaryl bromides . This method is advantageous due to its scalability and the ability to produce large quantities of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Thiophen-3-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce cyclohexanol derivatives .
Scientific Research Applications
4-Thiophen-3-ylcyclohexan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Thiophen-3-ylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, thiophene derivatives can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The sulfur atom in the thiophene ring plays a crucial role in these interactions by forming stable complexes with metal ions or participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: A fused ring system combining benzene and thiophene.
Furan: A five-membered heteroaromatic compound containing oxygen instead of sulfur.
Uniqueness
4-Thiophen-3-ylcyclohexan-1-one is unique due to the presence of both a cyclohexanone ring and a thiophene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
4-thiophen-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H12OS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h5-8H,1-4H2 |
InChI Key |
HUMRJXPODVZFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


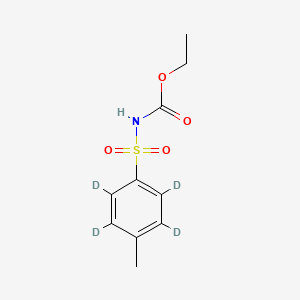
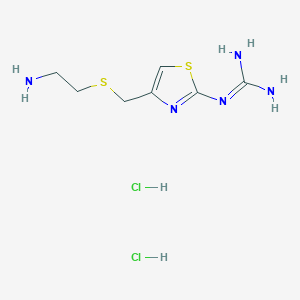
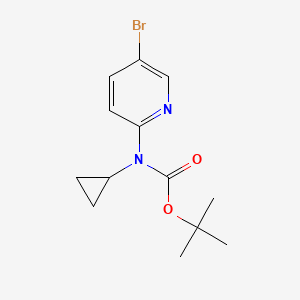
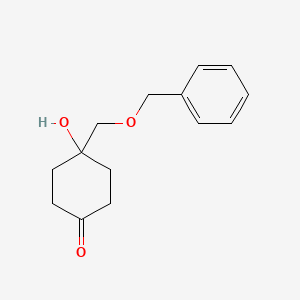
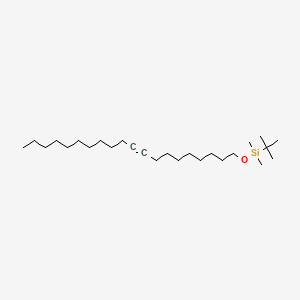
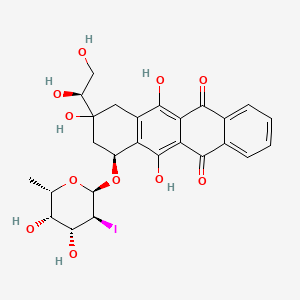
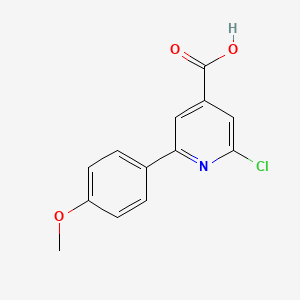

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
